molecular formula C18H26N4O2S B11212937 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11212937
M. Wt: 362.5 g/mol
InChI Key: HLLUIJMONSZTSB-UHFFFAOYSA-N
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Description

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylaminoethyl and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
  • Indole, 3-(2-(diethylamino)ethyl)-

Uniqueness

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core and the presence of both diethylaminoethyl and isopropyl groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H26N4O2S/c1-5-21(6-2)9-10-22-17(24)14-8-7-13(16(23)19-12(3)4)11-15(14)20-18(22)25/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,23)(H,20,25)

InChI Key

HLLUIJMONSZTSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=S

Origin of Product

United States

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